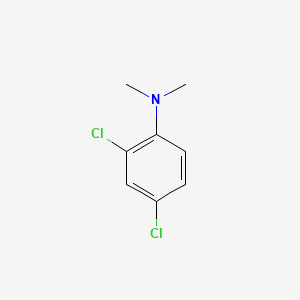

2,4-dichloro-N,N-dimethylaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. Aniline (B41778), the simplest aromatic amine, and its derivatives are precursors to a multitude of more complex molecules. The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations. N,N-dimethylanilines are tertiary amines where two methyl groups have replaced the hydrogen atoms of the amino group on an aniline core. This substitution significantly impacts the chemical nature of the molecule, increasing its electron-donating character and influencing its basicity and reactivity in electrophilic aromatic substitution reactions.

Significance of Halogenated N,N-Dimethylanilines in Research

The introduction of halogen atoms onto the aromatic ring of N,N-dimethylaniline further diversifies its chemical properties and applications. Halogens act as important functional groups that can direct the course of subsequent reactions and are often key components in molecules with specific biological or material properties. The position and number of halogen substituents on the aniline ring can fine-tune the electronic and steric characteristics of the molecule, making halogenated N,N-dimethylanilines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov

Research Focus on 2,4-Dichloro-N,N-dimethylaniline

This article focuses specifically on 2,4-dichloro-N,N-dimethylaniline. This compound combines the features of a tertiary aromatic amine with the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This specific substitution pattern creates a unique electronic and steric environment, making it a subject of interest as a building block in targeted organic synthesis. Its identification as an impurity in the pharmaceutical drug Pazopanib underscores its relevance in the field of medicinal chemistry and pharmaceutical manufacturing. cato-chem.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAIWYBULNGCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188615 | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-90-7 | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035113907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro N,n Dimethylaniline and Its Analogues

Direct Halogenation Approaches

Direct halogenation presents a straightforward route to introduce chlorine atoms onto the aniline (B41778) ring. However, achieving the desired regioselectivity, particularly for the synthesis of 2,4-dichloro-N,N-dimethylaniline, requires specific strategies to control the position of chlorination.

Regioselective Chlorination of N,N-Dimethylaniline and its Derivatives

The direct chlorination of N,N-dimethylaniline is often complicated by the high reactivity of the electron-rich aromatic ring, which can lead to a mixture of products with varying degrees of chlorination and substitution patterns. acs.org Achieving regioselectivity for the 2 and 4 positions requires careful control of reaction conditions and the use of specific chlorinating agents. Research has explored various reagents and catalysts to direct the chlorination to the desired ortho and para positions relative to the dimethylamino group.

Halogenation of N,N-Dialkylaniline N-Oxides

A refined approach to control the regioselectivity of halogenation involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. acs.orgnih.govacs.org This strategy leverages the altered electronic properties of the N-oxide to direct incoming electrophiles. Treatment of N,N-dimethylaniline N-oxide with thionyl chloride has been shown to predominantly yield 2-chloro-N,N-dimethylaniline. acs.orgacs.org While this method offers high regioselectivity for the ortho position, subsequent chlorination would be required to introduce the second chlorine atom at the 4-position. The reaction with thionyl chloride is typically conducted at low temperatures and can provide good yields of the monochlorinated product. acs.org This method provides a valuable tool for accessing specific halogenated aniline isomers that are otherwise difficult to obtain. acs.orgacs.org

Synthesis via N-Alkylation of Dichloroanilines

An alternative synthetic strategy involves the N-alkylation of pre-existing dichloroanilines. This method is particularly useful when the desired dichloroaniline isomer is readily available.

Alkylation Strategies for Aromatic Amines

The N-alkylation of aromatic amines, including dichloroanilines, is a well-established transformation in organic synthesis. These reactions typically involve the use of alkylating agents such as alkyl halides in the presence of a base. youtube.com For the synthesis of 2,4-dichloro-N,N-dimethylaniline, 2,4-dichloroaniline (B164938) would be the starting material. The reaction with a methylating agent, such as methyl iodide, would introduce the two methyl groups onto the nitrogen atom. youtube.com Various catalytic systems, including those based on transition metals and metal-free approaches, have been developed to improve the efficiency and selectivity of N-alkylation reactions. researchgate.netnih.govrsc.org Ionic liquids have also been explored as reaction media to facilitate the monoalkylation of aromatic amines.

Multi-Step Organic Synthesis Pathways

Complex organic molecules like 2,4-dichloro-N,N-dimethylaniline can also be constructed through multi-step synthetic sequences that involve the gradual build-up of the target structure from simpler precursors.

Condensation Reactions Involving Dichlorobenzaldehyde Precursors

A multi-step pathway can commence with a dichlorobenzaldehyde precursor, such as 2,4-dichlorobenzaldehyde (B42875). nih.govnih.gov This approach involves a series of reactions to convert the aldehyde functional group into the desired dimethylamino group. A potential synthetic route could involve the reductive amination of 2,4-dichlorobenzaldehyde with dimethylamine. This reaction, typically carried out in the presence of a reducing agent, would directly form the C-N bond and introduce the dimethylamino moiety, yielding the final product, 2,4-dichloro-N,N-dimethylaniline.

Optimization of Reaction Parameters and Yields

The efficiency and selectivity of synthetic routes leading to complex aniline derivatives are highly dependent on the careful optimization of various reaction parameters.

Catalytic systems are pivotal in directing the outcome of reactions involving aniline derivatives. For instance, in the context of C-H activation and functionalization of N,N-dialkylanilines, transition metal catalysts, particularly those based on palladium and rhodium, have demonstrated high efficacy. These catalysts can selectively activate specific C-H bonds, enabling the introduction of various functional groups.

In chlorination reactions of anilines, the choice of chlorinating agent and catalyst system is crucial for controlling regioselectivity (the position of chlorination on the aromatic ring). Systems like HCl–H₂O₂/SiO₂ have been explored for the chlorination of anilines and other activated aromatic compounds. The selectivity for forming 2,4-dichloro isomers over other possibilities (like 2,6-dichloro or 3,5-dichloro) is a key challenge that is addressed by tailoring the catalyst's steric and electronic properties. For example, the use of zeolites as catalysts can provide shape selectivity, favoring the formation of specific isomers based on the dimensions of the catalyst's pores.

| Catalyst System | Reactant | Product | Key Observation |

| Palladium(II) Acetate (B1210297) | N,N-Dimethylaniline | Arylated N,N-Dimethylaniline | Enables direct C-H arylation, demonstrating catalyst-controlled C-C bond formation. |

| Rhodium(III) | N,N-Dimethylaniline | Olefinated N,N-Dimethylaniline | Catalyzes selective C-H olefination, showing high functional group tolerance. |

| Zeolite H-Beta | Aniline | Chloroanilines | Provides shape selectivity, influencing the position of the chlorine substituents. |

| HCl–H₂O₂/SiO₂ | Acetanilide (B955) | Chloroacetanilides | Acts as an effective system for the chlorination of activated aromatic rings. |

The choice of solvent can profoundly impact reaction rates, yields, and even the reaction pathway itself. In the synthesis of substituted anilines, solvents can influence the solubility of reactants and catalysts, the stabilization of transition states, and the activity of the catalytic species.

For chlorination reactions, the polarity of the solvent plays a significant role. Studies on the chlorination of anilides have shown that while non-polar solvents like carbon tetrachloride can be used, more polar solvents may be required to facilitate the activity of certain catalytic systems. In modern synthesis, there is a strong push towards using more environmentally benign solvents. Ionic liquids and deep eutectic solvents are being investigated as alternative reaction media. These solvents can offer unique reactivity and selectivity profiles while also being non-volatile and often recyclable. For example, the use of ionic liquids has been shown to enhance the rate and selectivity of certain palladium-catalyzed reactions involving aniline derivatives.

Temperature and reaction time are critical parameters that must be precisely controlled to maximize product yield and minimize the formation of byproducts. In many organic syntheses, higher temperatures can increase the reaction rate according to the Arrhenius equation, but can also lead to undesired side reactions, such as decomposition or polymerization.

For instance, in the chlorination of acetanilide, a precursor to chloroanilines, reaction progress is monitored over time at a specific temperature (e.g., room temperature) to determine the optimal duration. Running the reaction for too long might lead to the formation of over-chlorinated products, while a shorter time could result in incomplete conversion. Optimization often involves conducting a time-course study where aliquots of the reaction mixture are analyzed at different intervals to find the point at which the desired product concentration is at its maximum. Similarly, a temperature study is performed to find the ideal balance between reaction rate and selectivity.

| Parameter | Influence on Synthesis | Example |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to byproducts or decomposition. | In the chlorination of acetanilide, reactions are often run at room temperature to maintain selectivity and prevent over-chlorination. |

| Reaction Time | Determines the extent of reactant conversion. Optimal time maximizes yield before significant byproduct formation occurs. | A study on acetanilide chlorination showed near-complete conversion to the monochloro-product within 2.5 hours, with dichlorinated products appearing later. |

Green Chemistry Considerations in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the design of synthetic routes for aniline derivatives to minimize environmental impact. Key considerations include the use of less hazardous reagents, the development of solvent-free reaction conditions, and the use of recyclable catalysts.

One major focus is replacing traditional chlorinating agents like chlorine gas with more benign alternatives. The combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) is a greener system, as its only byproduct is water. Similarly, performing reactions in aqueous media or using solid-supported catalysts that can be easily recovered and reused contributes to a more sustainable process.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also aligns with green chemistry goals by reducing solvent waste and energy consumption. Furthermore, catalytic C-H activation reactions are inherently atom-economical, as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated.

Reaction Mechanisms and Chemical Transformations of 2,4 Dichloro N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The dimethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the presence of two chlorine atoms, which are deactivating and ortho-, para-directing, modifies the reactivity and regioselectivity of the aromatic ring.

Nitration Pathways in Substituted N,N-Dimethylanilines

The nitration of N,N-dimethylaniline derivatives is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, such as a mixture of concentrated nitric acid and sulfuric acid, the dimethylamino group is protonated to form the anilinium ion. stackexchange.comdoubtnut.com This protonated group acts as a deactivating, meta-directing group due to its electron-withdrawing inductive effect. stackexchange.com Consequently, nitration of N,N-dimethylaniline under these conditions yields a significant amount of the meta-nitro product. stackexchange.comdoubtnut.com

For 2,4-dichloro-N,N-dimethylaniline, the directing effects of the substituents are more complex. The dimethylamino group, when protonated, directs incoming electrophiles to the meta position (position 5). The chlorine atoms at positions 2 and 4 also direct ortho- and para- to themselves. Therefore, the nitration of 2,4-dichloro-N,N-dimethylaniline can lead to a mixture of isomers.

To favor ortho- and para-substitution relative to the amino group, N-acylation can be employed to reduce the basicity of the nitrogen and prevent its protonation in acidic media. stackexchange.com

Halogenation Mechanisms and Regioselectivity

The halogenation of N,N-dimethylaniline N-oxides has been shown to be a highly regioselective process. nih.gov Treatment with thionyl bromide results exclusively in the corresponding 4-bromo-N,N-dimethylanilines, while thionyl chloride predominantly yields the 2-chloro-N,N-dimethylanilines. nih.gov This suggests that the nature of the halogenating agent plays a crucial role in determining the position of substitution.

For 2,4-dichloro-N,N-dimethylaniline, further halogenation would be influenced by the existing substituents. The strong activating effect of the dimethylamino group would likely direct the incoming halogen to the remaining vacant ortho or para positions (positions 6 or the position relative to the amino group). However, steric hindrance from the existing chlorine atom at position 2 could influence the regioselectivity between these two positions.

Nucleophilic Substitution Reactions at Aromatic Positions

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine atoms on 2,4-dichloro-N,N-dimethylaniline can act as leaving groups in such reactions.

Reactivity of Chlorine Substituents towards Nucleophiles

The chlorine atoms in 2,4-dichloro-N,N-dimethylaniline can be displaced by strong nucleophiles. The reactivity of these chlorine substituents is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In SNAr reactions, the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. researchgate.net For many nucleophilic aromatic substitutions, the reaction proceeds via an addition-elimination mechanism. researchgate.net

The reactivity of the chlorine atoms is influenced by their position on the ring. The presence of the dimethylamino group, an electron-donating group, would generally decrease the reactivity of the ring towards nucleophilic attack compared to a benzene (B151609) ring with only electron-withdrawing substituents.

Regioselectivity in Nucleophilic Aromatic Substitution

In molecules with multiple leaving groups, the site of nucleophilic attack is determined by the stability of the intermediate Meisenheimer complex. For dichlorinated aromatic compounds, the position of substitution depends on the electronic environment of each chlorine atom. wuxiapptec.commdpi.com In 2,4-dichloroquinazolines, for example, nucleophilic attack preferentially occurs at the C4 position. mdpi.comresearcher.life This selectivity is attributed to the greater LUMO coefficient at this position, making it more susceptible to nucleophilic attack. researcher.life

In the case of 2,4-dichloro-N,N-dimethylaniline, the regioselectivity of nucleophilic substitution would be a balance between the electronic effects of the dimethylamino group and the chlorine atoms. The electron-donating dimethylamino group would destabilize the negative charge of the Meisenheimer intermediate, making substitution less favorable than in compounds with only electron-withdrawing groups. The relative reactivity of the C2 and C4 chlorine atoms would depend on the specific nucleophile and reaction conditions.

Oxidation and Reduction Chemistry

The N,N-dimethylaniline moiety is susceptible to oxidation. The electrochemical oxidation of N,N-dimethylaniline and its derivatives has been studied, revealing complex reaction pathways. acs.orgutexas.edu The initial step often involves the formation of a radical cation, which can then undergo further reactions such as dimerization. utexas.edu

The oxidation of substituted N,N-dimethylanilines by enzymes like cytochrome P-450 has also been investigated. nih.gov These reactions typically involve N-demethylation. nih.gov

In the context of 2,4-dichloro-N,N-dimethylaniline, electrochemical oxidation in acetonitrile (B52724) has been shown to lead to dimerization with the elimination of the para-chloro substituent. researchgate.net This eliminated chloride can then be oxidized to chlorine, which can substitute at the free ortho position of the starting material. researchgate.net

Reduction of the chloro-substituted aniline (B41778) can also occur. For instance, 2,4-dichloroaniline (B164938) can be synthesized from p-chloronitrobenzene through a process involving reduction of the nitro group and simultaneous chlorination. google.com

Oxidative N-Demethylation Processes

The oxidative N-demethylation of N,N-dimethylanilines is a significant transformation, often proceeding through a radical mechanism. For substituted N,N-dimethylanilines, including those with electron-withdrawing groups like the chloro-substituents in 2,4-dichloro-N,N-dimethylaniline, the reaction is influenced by the electronic properties of the aromatic ring. mdpi.comnih.gov

Studies on various N,N-dimethylanilines catalyzed by non-heme manganese(II) complexes with oxidants like peracetic acid (PAA) or meta-chloroperoxybenzoic acid (mCPBA) indicate that the reaction yields N-methylaniline derivatives as the primary product. mdpi.com The presence of electron-withdrawing substituents on the aromatic ring has a significant impact on the reactivity and product composition. mdpi.com The proposed mechanism suggests that the initial step involves a fast electron transfer from the amine to a high-valent oxometal species, forming a transient radical cation intermediate (DMA•+). mdpi.com This electrophilic intermediate is a key oxidant in the process. mdpi.com

Two primary mechanisms are considered for the N-demethylation of tertiary amines by cytochrome P450 and similar synthetic complexes: researchgate.net

Hydrogen Atom Transfer (HAT): An oxygen-bound complex abstracts a hydrogen atom from a methyl group, followed by the rebound of a hydroxyl group to form an unstable hemiaminal, which then decomposes.

Electron Transfer (ET): The amine undergoes a one-electron oxidation to form a radical cation. This is followed by deprotonation of the alpha-carbon, another one-electron oxidation, and finally hydrolysis to yield the demethylated amine and formaldehyde.

Table 1: Proposed Intermediates in Oxidative N-Demethylation

| Intermediate/Step | Description |

|---|---|

| Radical Cation (DMA•+) | Formed by a one-electron transfer from the nitrogen atom of the amine to the oxidant. mdpi.com |

| Iminium Cation | Formed following the loss of a proton from the radical cation. |

| Hemiaminal | Results from the reaction of the iminium cation with water or a hydroxyl species. |

| Final Products | The hemiaminal decomposes to yield the N-demethylated product (2,4-dichloro-N-methylaniline) and formaldehyde. nih.gov |

Formation of Oxidized Aromatic Derivatives

One of the key oxidized derivatives of 2,4-dichloro-N,N-dimethylaniline is its corresponding N-oxide. The formation of N,N-dialkylaniline N-oxides is achieved by treating the parent amine with an oxidizing agent. These N-oxides are versatile intermediates for further chemical synthesis. nih.gov

A significant transformation of the N-oxide is its reaction with thionyl chloride (SOCl₂). This reaction does not simply remove the oxygen but results in halogenation of the aromatic ring. When an N,N-dimethylaniline N-oxide is treated with thionyl chloride, it can lead to the formation of ortho-chlorinated N,N-dimethylanilines. nih.gov This method provides a pathway to synthesize chlorinated anilines that can be difficult to achieve through direct electrophilic aromatic substitution due to the high reactivity of the aniline ring. nih.gov For instance, the synthesis of 2,4-dichloro-N,N-dimethylaniline has been reported from a corresponding N-oxide precursor. nih.gov

Electrochemical oxidation of the related compound, 2,4-dichloroaniline, in acetonitrile leads to dimerization. This process involves the elimination of the para-chloro substituent, which is subsequently oxidized to chlorine and then substitutes the free ortho position of another chloroaniline molecule. This results in the formation of chlorinated 4-amino-diphenylamines. researchgate.net This suggests that under oxidative conditions, the aromatic ring of 2,4-dichloro-N,N-dimethylaniline is also susceptible to coupling reactions.

Reduction of Functional Groups

The N-oxide functional group can be considered for reduction. A notable reaction that involves the reduction of this group is the treatment of N,N-dialkylaniline N-oxides with thionyl halides. While this reaction leads to halogenation of the ring, it also involves the "excision" or removal of the N-oxide group, effectively reducing it back to the tertiary amine. nih.gov

Specifically, a protocol for the synthesis of 2,4-dichloro-N,N-dimethylaniline involves the treatment of 2-chloro-N,N-dimethylaniline N-oxide with thionyl chloride. This process results in the addition of a second chlorine atom to the aromatic ring while reducing the N-oxide back to the N,N-dimethylamino group. nih.gov

Table 2: Synthesis of 2,4-Dichloro-N,N-dimethylaniline via N-Oxide Intermediate

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|

Radical Reaction Pathways

Radical intermediates play a central role in the chemical transformations of 2,4-dichloro-N,N-dimethylaniline. As mentioned, oxidative N-demethylation is proposed to proceed via a radical cation intermediate formed by a one-electron oxidation of the amine. mdpi.comresearchgate.net

The general mechanism for radical demethylation involves the formation of this N,N-dimethylaniline radical cation, which can then undergo deprotonation from one of the methyl groups to form a methyl(phenyl)aminomethyl radical. researchgate.net Anodic oxidation studies on N,N-dimethylaniline derivatives have shown that the primary product is often a tail-to-tail coupled dimer, N,N,N',N'-tetramethylbenzidine, which forms via the coupling of two radical cations at their para positions. researchgate.net For 2,4-dichloro-N,N-dimethylaniline, the para position is blocked, which would prevent this specific coupling pathway and favor other reaction routes.

Electrochemical oxidation can also initiate radical-radical cross-coupling reactions. Studies on para-substituted N,N-dimethylanilines show they can undergo coupling with other species, like sodium sulfinates, to form new C-S bonds. researchgate.net This highlights the potential for the radical cation of 2,4-dichloro-N,N-dimethylaniline to engage in various intermolecular radical reactions.

Organometallic Reactions and Metallation Studies

The metallation of N,N-dimethylaniline, typically with organolithium reagents like butyllithium (B86547) (BuLi), is a known reaction that directs functionalization to the aromatic ring. The dimethylamino group acts as a directed metalation group (DMG), guiding the lithium to the ortho position through coordination. wikipedia.orgacs.org This results in the formation of a 2-lithio derivative, which can then be reacted with various electrophiles. wikipedia.org

For 2,4-dichloro-N,N-dimethylaniline, the directing power of the substituents must be considered. Both the N,N-dimethylamino group and the chloro groups can direct metallation. The N,N-dimethylamino group is a strong ortho-director. The chloro groups also direct ortho-lithiation. Therefore, the ultimate site of metallation on the 2,4-dichloro-N,N-dimethylaniline ring would depend on the specific reaction conditions and the relative directing strength of the functional groups, with the most likely positions being adjacent to either the amine or one of the chloro substituents. However, specific studies on the metallation of 2,4-dichloro-N,N-dimethylaniline are not widely reported.

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro N,n Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-dichloro-N,N-dimethylaniline provides specific information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of a related compound, 3-chloro-N,N-dimethylaniline, show a multiplet in the range of δ 7.14-6.60 ppm, while the six protons of the two methyl groups appear as a singlet at δ 2.95 ppm. rsc.org For N,N-dimethylaniline, the aromatic protons appear between δ 7.22-6.43 ppm and the N-methyl protons resonate at δ 2.93 ppm. rsc.org

The following table summarizes the ¹H NMR spectral data for N,N-dimethylaniline and its derivatives.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| N,N-Dimethylaniline | CDCl₃ | 7.22-6.43 (m, Ar-H), 2.93 (s, 6H, N(CH₃)₂) |

| 3-Chloro-N,N-dimethylaniline | CDCl₃ | 7.14 (t, J=8.3 Hz, 1H), 6.82-6.64 (m, 2H), 6.60 (d, J=8.2 Hz, 1H), 2.95 (s, 6H, N(CH₃)₂) |

| N,N,4-Trimethylaniline | CDCl₃ | 7.06 (d, J=8.6 Hz, 2H), 6.70 (d, J=8.5 Hz, 2H), 2.90 (s, 6H, N(CH₃)₂), 2.26 (s, 3H, Ar-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. For 3-chloro-N,N-dimethylaniline in CDCl₃, the aromatic carbons appear at δ 150.43, 133.93, 128.91, 115.14, 111.16, and 109.44 ppm. rsc.org The carbon atoms of the N-methyl groups are observed at δ 39.35 ppm. rsc.org In the case of N,N-dimethylaniline, the aromatic carbons resonate at δ 150.66, 138.71, 128.91, 117.72, 113.52, and 109.97 ppm, with the N-methyl carbons at δ 40.73 ppm. rsc.orgspectrabase.comspectrabase.com

The ¹³C NMR data for N,N-dimethylaniline and its derivatives are presented in the table below.

| Compound | Solvent | Chemical Shift (δ ppm) |

| N,N-Dimethylaniline | CDCl₃ | 150.66, 138.71, 128.91, 117.72, 113.52, 109.97 (Aromatic C), 40.73 (N(CH₃)₂) |

| 3-Chloro-N,N-dimethylaniline | CDCl₃ | 150.43, 133.93, 128.91, 115.14, 111.16, 109.44 (Aromatic C), 39.35 (N(CH₃)₂) |

| N,N,4-Trimethylaniline | CDCl₃ | 148.74, 129.61, 126.32, 113.33 (Aromatic C), 41.18 (N(CH₃)₂), 20.28 (Ar-CH₃) |

| 2,4-Dibromo-N,N-dimethylaniline | Not specified | Not specified |

Multi-Dimensional NMR Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode Assignment

The IR spectrum of N,N-dimethylaniline shows characteristic absorption bands corresponding to different vibrational modes. sphinxsai.com The C-N stretching vibrations are typically observed in the range of 1444-1229 cm⁻¹. sphinxsai.com Ring stretching vibrations for N,N-dimethylaniline are assigned to peaks at 1672, 1637, 1578, 1558, 1500, 1472, 1444, 1385, and 1372 cm⁻¹. sphinxsai.com Ring deformation vibrations are observed at 1131, 704, 554, 516, 473, and 288 cm⁻¹. sphinxsai.com The addition of two alkyl groups to the amino group in N,N-dimethylaniline causes a blue shift in the mechanical frequency of the ring C-H oscillator compared to benzene (B151609). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.

The fragmentation of molecular ions in mass spectrometry can lead to a variety of fragment ions, which can be used as a "fingerprint" for compound identification. libretexts.org For N,N-dimethylaniline, the molecular ion peak is observed at m/z 121. The base peak is often at m/z 120, corresponding to the loss of a hydrogen atom. Other significant fragments are observed at m/z 105, 104, 77, and 51. The N,N-dimethylaniline radical cation, a transient intermediate, has been detected using desorption electrospray ionization (DESI) mass spectrometry. nih.gov

The following table lists the major fragment ions observed in the mass spectrum of N,N-dimethylaniline.

| m/z | Relative Intensity (%) | Possible Fragment |

| 121 | 77.9 | [M]⁺ |

| 120 | 100 | [M-H]⁺ |

| 105 | 14.8 | [M-CH₃-H]⁺ |

| 104 | 13.2 | [M-CH₃-2H]⁺ |

| 77 | 33.7 | [C₆H₅]⁺ |

| 51 | 16.1 | [C₄H₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 2,4-dichloro-N,N-dimethylaniline, techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, often coupled with soft ionization methods like electrospray ionization (ESI) or chemical ionization (CI), are employed. scielo.org.za These methods typically ionize the molecule by protonation, forming the [M+H]⁺ ion.

The exact mass of the protonated molecule is then measured and compared with the theoretical mass calculated from the isotopic masses of its constituent atoms. The close agreement between the experimental and calculated mass confirms the elemental formula of the analyte. While specific experimental HRMS data for 2,4-dichloro-N,N-dimethylaniline is not widely published, the expected accurate mass can be calculated. For comparison, the HRMS data for the related compound 4-chloro-N,N-dimethylaniline shows a calculated mass for [M+H]⁺ of 156.0580 and a found value of 156.0577, demonstrating the precision of the technique.

Table 1: Theoretical Accurate Mass for Isotopologues of 2,4-Dichloro-N,N-dimethylaniline

| Formula | Ion | Calculated Mass (Da) |

| C₈H₉³⁵Cl₂N | [M]⁺ | 189.01628 |

| C₈H₁₀³⁵Cl₂N | [M+H]⁺ | 190.02411 |

| C₈H₉³⁵Cl³⁷ClN | [M]⁺ | 190.99918 |

| C₈H₁₀³⁵Cl³⁷ClN | [M+H]⁺ | 192.01826 |

This table presents the calculated theoretical exact masses for the most abundant isotopologues of 2,4-dichloro-N,N-dimethylaniline.

Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then undergoes fragmentation. The resulting fragments provide a "fingerprint" of the molecule's structure.

For 2,4-dichloro-N,N-dimethylaniline, the fragmentation is expected to follow pathways characteristic of aromatic amines and halogenated compounds. msu.edu Key fragmentation processes would likely include:

α-Cleavage: The loss of a methyl radical (•CH₃) from the dimethylamino group is a common fragmentation pathway for N,N-dimethylanilines, leading to a stable benzylic-type cation.

Loss of Chlorine: Fragmentation can occur through the loss of a chlorine atom (Cl•) or a molecule of hydrogen chloride (HCl). The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Ring Fragmentation: The aromatic ring itself can fragment, although this typically leads to less abundant ions compared to the initial losses from the substituent groups.

Table 2: Predicted Major Fragments in the Mass Spectrum of 2,4-Dichloro-N,N-dimethylaniline

| Fragment Ion Formula | Neutral Loss | Predicted m/z (for ³⁵Cl) | Description |

| [C₈H₉Cl₂N]⁺• | - | 189 | Molecular Ion (M⁺•) |

| [C₇H₆Cl₂N]⁺ | •CH₃ | 174 | Loss of a methyl radical via α-cleavage |

| [C₈H₉ClN]⁺• | •Cl | 154 | Loss of a chlorine radical |

| [C₈H₈Cl₂]⁺• | •NH(CH₃)₂ | Not applicable | Unlikely due to stable aromatic amine |

| [C₆H₄Cl]⁺ | C₂H₅NCl | 111 | Fragmentation of the ring and substituents |

This table outlines the expected major fragment ions based on the general principles of mass spectrometry and data from related molecules.

X-ray Crystallography and Solid-State Analysis

Crystal Structure Elucidation

As of the current literature survey, a single-crystal X-ray diffraction study for 2,4-dichloro-N,N-dimethylaniline has not been reported, and its crystal structure has not been elucidated. Therefore, detailed information on its unit cell parameters, space group, and atomic coordinates is not available in public databases such as the Cambridge Structural Database (CSD). The elucidation of its crystal structure would require the growth of single crystals of sufficient quality for X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing (e.g., Halogen Bonding, π-π Stacking)

In the absence of a determined crystal structure for 2,4-dichloro-N,N-dimethylaniline, the specific intermolecular interactions and crystal packing cannot be described. However, based on the molecular structure, several types of non-covalent interactions could be anticipated to play a role in its solid-state assembly. These may include:

Dipole-dipole interactions: The molecule possesses a net dipole moment due to the electronegative chlorine atoms and the dimethylamino group.

C-H···π interactions: The methyl hydrogens or aromatic hydrogens could interact with the π-system of adjacent aromatic rings.

Halogen bonding: The chlorine atoms could act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.

π-π stacking: The aromatic rings could engage in π-π stacking interactions, although the presence of bulky substituents might influence the geometry of such interactions.

Studies on related compounds, such as 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, have revealed the presence of intermolecular C—H···N and C—H···Cl hydrogen bonds, as well as C—Cl···π interactions, which stabilize the crystal structure. nih.gov

Conformational Analysis in the Solid State

Without a solved crystal structure, a definitive conformational analysis of 2,4-dichloro-N,N-dimethylaniline in the solid state is not possible. The key conformational feature of this molecule is the torsion angle between the plane of the aromatic ring and the C-N-C plane of the dimethylamino group. This angle is influenced by the steric hindrance imposed by the ortho-chloro substituent and the electronic effects of the substituents. In many N,N-dimethylaniline derivatives, the dimethylamino group is twisted out of the plane of the aromatic ring to relieve steric strain. The crystal structure of 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline shows significant torsion angles between the planes of the aromatic rings. nih.gov A similar non-planar conformation would be expected for 2,4-dichloro-N,N-dimethylaniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2,4-dichloro-N,N-dimethylaniline, the most prominent absorptions are typically due to π → π* transitions within the benzene ring.

Specific experimental UV-Vis spectral data for 2,4-dichloro-N,N-dimethylaniline is not widely available in the literature. However, the spectrum can be predicted based on its parent compound, N,N-dimethylaniline, which exhibits an absorption maximum (λmax) around 251 nm in cyclohexane, attributed to the π → π* transition of the benzene ring. photochemcad.com The presence of the dimethylamino group, a strong auxochrome, causes a red shift (bathochromic shift) compared to benzene.

The introduction of two chlorine atoms onto the aromatic ring is expected to further modify the absorption spectrum. Halogen substituents on a benzene ring typically cause a red shift of the π → π* absorption bands. Therefore, it is anticipated that the λmax of 2,4-dichloro-N,N-dimethylaniline will be at a longer wavelength than that of N,N-dimethylaniline. Studies on the reaction products of 4-amino-N,N-dimethylaniline with chloroanilines have shown absorption maxima in the visible region, indicating the significant influence of substituents on the electronic structure. researchgate.net

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of aniline (B41778) derivatives, including 2,4-dichloro-N,N-dimethylaniline, are characterized by transitions involving the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The primary transitions observed in the UV-visible region for these types of compounds are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically observed in compounds with conjugated systems like aromatic rings. These transitions are generally of high intensity. For instance, in many aniline derivatives, these transitions occur at specific wavelengths, and their intensity can be influenced by the presence of substituents on the aromatic ring.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths compared to π → π* transitions. The intensity of n → π* transitions is generally lower.

A study on N-(2,4-dichloro)-salicylaldimine, a related compound, showed absorption bands in various solvents like DMSO, methanol, n-hexane, and chloroform, indicating solvatochromic effects where the solvent polarity influences the electronic transitions. researchgate.net For N,N-dimethylaniline, the absorption wavelength has been recorded at 251 nm in cyclohexane, with a molar extinction coefficient (ε) of 14900. photochemcad.com The study of the thermochromic effect on the electronic absorption and fluorescence spectra of N,N-dimethylaniline in ethyl acetate (B1210297) revealed that as the temperature increases, the absorption and fluorescence bands shift to shorter wavelengths (a "blue shift"). researchgate.net This phenomenon is attributed to the decrease in the solvent's permittivity and refractive index with increasing temperature. researchgate.net

Table 1: Electronic Transition Data for Related Aniline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| N,N-Dimethylaniline | Cyclohexane | 251 | 14900 | π → π |

| N,N-Dimethylaniline | Ethyl Acetate | - | - | π → π / n → π* |

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile and semi-volatile compounds like 2,4-dichloro-N,N-dimethylaniline. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Research has demonstrated the use of GC for the analysis of various aniline derivatives. For instance, a method for analyzing 2,4-dichloroaniline (B164938) (2,4-DCA), a related compound, utilized a Durabond-5MS capillary column with helium as the carrier gas. epa.gov The oven temperature was programmed to start at 80°C, then ramped up to 320°C. epa.gov The retention time for 2,4-DCA was approximately 8.00 minutes under these conditions. epa.gov For N,N-dimethylaniline, a GC method using a flame-ionization detector (FID) has been established with a retention time of about 3.6 minutes. uspbpep.com

GC-MS provides definitive identification by fragmenting the eluted compounds and analyzing the resulting mass spectrum, which serves as a molecular fingerprint. For 2,4-DCA, GC-MS analysis monitored specific ions (m/z 176, 178, and 161) for quantification and confirmation. epa.gov The NIST WebBook provides mass spectrum data for 2,4-dichloroaniline obtained through electron ionization GC-MS. nist.gov

Table 2: GC and GC-MS Parameters for the Analysis of Related Anilines

| Analyte | GC Column | Carrier Gas | Temperature Program | Retention Time (min) | Detector | Monitored Ions (m/z) |

| 2,4-Dichloroaniline | Durabond-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | 80°C (1.2 min) -> 320°C (20°C/min), hold 2 min | ~8.00 | MS | 176, 178, 161 |

| N,N-Dimethylaniline | Poly(dimethyl)siloxane R (30 m x 0.32 mm, 1.0 µm) | Helium/Nitrogen | 150°C (5 min) -> 275°C (20°C/min), hold 3 min | ~3.6 | FID | - |

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC) is a versatile technique for separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. When coupled with mass spectrometry (LC-MS), it provides high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not volatile enough for GC.

A study on the analysis of primary aromatic amines in human urine developed an LC-MS/MS method capable of separating 39 different aromatic amines, including 3,4-dichloroaniline. nih.gov The chromatographic separation was achieved on an Ultra biphenyl (B1667301) column. nih.gov Another study comparing GC-MS and LC-MS/MS for the trace analysis of anilines in groundwater found that LC-MS/MS offers the advantage of direct injection without the need for sample derivatization. tandfonline.comresearchgate.net However, the study also noted that LC-MS/MS was not suitable for ortho-chloroaniline derivatives due to lower ion yields. tandfonline.comresearchgate.net

For the analysis of amitraz (B1667126) and its degradation product 2,4-dimethylaniline (B123086) in honey, an LC-MS/MS method was developed using a C18 column with a gradient mobile phase of ammonium (B1175870) acetate and acetonitrile (B52724). researchgate.netnih.govsemanticscholar.org This method demonstrated good recoveries and low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govsemanticscholar.org

Table 3: LC-MS/MS Parameters for the Analysis of Related Anilines

| Analyte | LC Column | Mobile Phase | Ionization Mode | LOD | LOQ |

| 3,4-Dichloroaniline | Ultra biphenyl (100 mm x 2.1 mm, 5 µm) | Not specified | ESI Positive | - | - |

| 2,4-Dimethylaniline | C18 | 0.02 M Ammonium Acetate and Acetonitrile (gradient) | ESI Positive | 2 µg/kg | 10 µg/kg |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase).

For the separation of chloroanilines, silica gel is commonly used as the stationary phase. nih.gov The choice of the mobile phase, often a mixture of hexane (B92381) and methylene (B1212753) chloride, depends on the polarity of the compounds to be separated. nih.gov Visualization of the separated spots on the TLC plate can be achieved under UV light or by using various staining reagents. researchgate.netillinois.edu For example, bromocresol green can be used to detect acidic or basic compounds, appearing as yellow or blue spots, respectively. illinois.edu 2,4-Dinitrophenylhydrazine is a reagent used for visualizing aldehydes and ketones, which appear as yellow or orange spots under long-wave UV light. illinois.edu

A study involving 4-ethynyl-N,N'-dimethylaniline utilized TLC with a mobile phase of ethyl acetate/hexane (25:75) and visualized the spots under UV light at 280 nm. researchgate.net

Table 4: TLC Systems for the Analysis of Related Anilines

| Analyte/Related Compound | Stationary Phase | Mobile Phase | Visualization |

| Chloroanilines | Silica Gel | Hexane:Methylene Chloride mixtures | UV light, Staining reagents |

| 4-Ethynyl-N,N'-dimethylaniline | Silica Gel | Ethyl Acetate/Hexane (25:75) | UV light (280 nm) |

Computational Chemistry Approaches for 2,4 Dichloro N,n Dimethylaniline

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.

While specific DFT studies on the electronic structure of 2,4-dichloro-N,N-dimethylaniline are not extensively documented in the reviewed literature, insights can be drawn from studies on analogous compounds. For instance, theoretical examinations of Schiff bases derived from dichlorinated aldehydes, such as N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, have been performed using the B3LYP exchange-correlation functional with the 6-311G++(d,p) basis set. dergipark.org.tr These studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

The determination of the most stable three-dimensional structure of a molecule is a fundamental application of computational chemistry. Geometry optimization calculations are employed to find the minimum energy conformation on the potential energy surface. For molecules with flexible groups, such as the dimethylamino group in 2,4-dichloro-N,N-dimethylaniline, a conformational analysis is necessary to identify the various possible low-energy structures.

Studies on related molecules, like N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, have utilized DFT methods to perform conformational analyses and identify the minimum energy conformer before further calculations. dergipark.org.tr For N,N-dimethylaniline itself, the orientation of the dimethylamino group relative to the phenyl ring is a key conformational feature. The degree of planarity or pyramidalization at the nitrogen atom and the torsional angle between the dimethylamino group and the aromatic ring are critical parameters that influence the extent of p-π conjugation. The presence of two chlorine substituents on the phenyl ring in 2,4-dichloro-N,N-dimethylaniline will likely influence these conformational preferences through steric and electronic effects.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations have become a reliable tool for the prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For instance, in the study of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, DFT calculations at the B3LYP/6-311++G(d,p) level were performed to predict the ¹H and ¹³C NMR chemical shifts, showing good consistency with experimental data. dergipark.org.tr Machine learning approaches, sometimes combined with DFT, are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov For 2,4-dichloro-N,N-dimethylaniline, such calculations could predict the chemical shifts for the aromatic protons and carbons, as well as for the methyl groups, taking into account the electronic effects of the chloro substituents.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov The accuracy of TD-DFT predictions can be sensitive to the choice of functional and basis set, and the inclusion of solvent effects is often crucial for obtaining results that correlate well with experimental spectra. beilstein-journals.org Studies on various organic dyes and compounds have demonstrated that TD-DFT can predict absorption maxima (λ_max) with reasonable accuracy. beilstein-journals.orgnih.gov For 2,4-dichloro-N,N-dimethylaniline, TD-DFT calculations could predict the electronic transitions, such as the π → π* transitions of the aromatic system, and how they are influenced by the chloro and dimethylamino substituents. For example, in a study on 4-(9-anthryl)-N,N'-dimethylaniline, the photodynamics were investigated using transient absorption spectroscopy, revealing the formation of a charge-transfer state. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies for 2,4-dichloro-N,N-dimethylaniline were not found in the reviewed literature, this technique could be applied to understand its dynamic behavior in various environments. For example, MD simulations could be used to study its diffusion in different solvents, its interactions with other molecules, or its conformational dynamics in solution. This would provide a more detailed picture of its behavior than static quantum-chemical calculations alone.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While no specific theoretical studies on the reaction mechanisms involving 2,4-dichloro-N,N-dimethylaniline were identified, studies on related compounds provide a framework for how such investigations could be conducted. For example, the reaction of N,N-dimethylaniline N-oxides with thionyl halides has been studied, with proposed mechanisms involving nih.govnih.gov-sigmatropic rearrangements or nucleophilic aromatic substitution pathways. nih.gov Theoretical calculations could be employed to model the reaction of 2,4-dichloro-N,N-dimethylaniline with various reagents, elucidating the preferred reaction pathways and the structures of the transition states. This would be particularly useful for understanding its role as an intermediate in the synthesis of dyes and other compounds. wikipedia.orgnih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Although a Hirshfeld surface analysis specifically for 2,4-dichloro-N,N-dimethylaniline has not been reported, studies on structurally related compounds provide valuable insights into the expected non-covalent interactions. For instance, the analysis of compounds containing both dichlorophenyl and N,N-dimethylaniline moieties reveals the importance of various intermolecular contacts.

In the crystal structure of 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from Cl···H/H···Cl (36.4%), H···H (23.3%), and C···H/H···C (15.2%) contacts. researchgate.net Similarly, for 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the dominant interactions were found to be Cl···H/H···Cl (33.6%), H···H (27.9%), and C···H/H···C (17.6%). nih.gov Another related compound, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, showed major contributions from H···H (45.4%), Cl···H/H···Cl (21.0%), and C···H/H···C (19.0%) contacts. nih.gov

These findings suggest that for 2,4-dichloro-N,N-dimethylaniline, the intermolecular interactions in the solid state would be dominated by a combination of hydrogen bonds involving the chlorine atoms (C-H···Cl), van der Waals interactions (H···H), and contacts involving carbon atoms (C···H). The presence of the chlorine atoms provides sites for halogen bonding, which can play a significant role in the supramolecular assembly.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | H···H (%) | Cl···H/H···Cl (%) | C···H/H···C (%) | Other Contacts (%) | Reference |

| 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline | 23.3 | 36.4 | 15.2 | 25.1 | researchgate.net |

| 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline | 27.9 | 33.6 | 17.6 | 20.9 | nih.gov |

| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline | 45.4 | 21.0 | 19.0 | 14.6 | nih.gov |

Analytical Methodologies in Environmental Monitoring Relevant to Halogenated Anilines

Detection and Quantification Techniques for Aromatic Amines in Environmental Matrices

The analysis of aromatic amines, including halogenated anilines, in environmental matrices like water, soil, and sediment typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most prevalent techniques for the determination of these compounds.

Sample Preparation:

A crucial step in the analysis is the extraction of the target analytes from the sample matrix. For solid samples like soil and sediment, common extraction methods include:

Soxhlet Extraction: A classic and robust method for extracting organic compounds from solid matrices. nih.gov

Pressurized Liquid Extraction (PLE): A more modern and faster technique that uses elevated temperatures and pressures to enhance extraction efficiency.

Solid-Phase Extraction (SPE): This technique is widely used for both water and soil extracts to concentrate the analytes and remove interfering substances. epa.gov Various sorbents can be employed depending on the specific properties of the target aniline (B41778). For instance, a study on the analysis of dichlobenil (B1670455) and its metabolite in water utilized a divinylbenzene (B73037) (DVB) solid-phase extraction disk. epa.gov

For water samples, liquid-liquid extraction (LLE) and SPE are the primary methods used to isolate and concentrate the analytes. epa.gov The choice of solvent for LLE and the sorbent for SPE is critical and depends on the polarity and pKa of the specific halogenated aniline.

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of aromatic amines. researchgate.netnih.gov It is often coupled with ultraviolet (UV) detection or, for higher sensitivity and selectivity, with tandem mass spectrometry (MS/MS). nih.govnih.gov A study on the determination of amitraz (B1667126) and its degradation product 2,4-dimethylaniline (B123086) in honey utilized HPLC with both UV and MS/MS detection. epa.gov For the analysis of N,N-dimethylaniline, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is common. epa.gov The addition of modifiers like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization in MS detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile aromatic amines. nih.gov Due to the polar nature of some anilines, derivatization may be necessary to improve their volatility and chromatographic behavior. However, for N,N-dimethylated anilines, direct analysis is often feasible. A comparison of GC-MS and LC-MS/MS for the trace analysis of anilines in groundwater highlighted the strengths and weaknesses of each technique, with GC-MS/MS offering high sensitivity after extraction and LC-MS/MS allowing for direct injection of water samples. nih.govnih.gov For the analysis of 2,4-dichloroanisole, a transformation product of 2,4-D, GC/MS with selected ion monitoring (SIM) has been effectively used. nih.gov

The following interactive data table summarizes typical analytical parameters for related compounds.

| Analyte | Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| 2,4-D | Soil | Modified Soxhlet | HPLC-UV | 0.005 ppm | 0.010 ppm | 85-100% | nih.gov |

| 2,4-D | Water | Liquid-Liquid | HPLC | 0.45 µg/mL | 2 µg/mL | 80-100% | researchgate.net |

| 2,4-Dimethylaniline | Honey | Liquid-Liquid | LC-MS/MS | 2 µg/kg | 10 µg/kg | 89.2-104.7% | epa.gov |

| Amitraz | Honey | Liquid-Liquid | LC-MS/MS | 1 µg/kg | 5 µg/kg | 83.4-103.4% | epa.gov |

| 3,4-Dichloroaniline | Chives | QuEChERS | HPLC-MS/MS | 0.6 µg/kg | 2.0 µg/kg | 75.3-86.0% | nih.gov |

| 3,5-Dichloroaniline | Chives | QuEChERS | HPLC-MS/MS | 1.0 µg/kg | 3.0 µg/kg | 78.2-98.1% | nih.gov |

Metabolite Identification and Characterization in Environmental Samples

The environmental transformation of 2,4-dichloro-N,N-dimethylaniline can lead to the formation of various metabolites, which may have different toxicological profiles and environmental behaviors. Identifying and characterizing these metabolites is crucial for a comprehensive understanding of the parent compound's environmental impact.

The biodegradation of halogenated anilines in the environment is primarily driven by microbial activity. nih.govmdpi.com Based on studies of structurally similar compounds, the metabolic pathways for 2,4-dichloro-N,N-dimethylaniline are likely to involve several key reactions:

N-Demethylation: The removal of one or both methyl groups from the nitrogen atom is a common metabolic step for N,N-dimethylated anilines. ethz.ch This would lead to the formation of 2,4-dichloro-N-methylaniline and subsequently 2,4-dichloroaniline (B164938). A study on the in vitro metabolism of N,N-dimethylaniline confirmed N-demethylation as a metabolic pathway.

Dechlorination: The removal of chlorine atoms from the aromatic ring can occur under certain environmental conditions. For 2,4-dichloroaniline, reductive dechlorination at the ortho position to form a monochlorinated aniline has been observed.

Oxidative Deamination: The removal of the amino group, often following hydroxylation of the ring, can lead to the formation of catechols. For instance, Pseudomonas species have been shown to metabolize 2,4-dimethylaniline via oxidative deamination to a 3-methylcatechol (B131232) intermediate. nih.govmdpi.com

Ring Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another potential metabolic transformation. nih.gov

The identification of these metabolites in environmental samples typically relies on advanced mass spectrometric techniques. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography, is particularly powerful for elucidating the elemental composition and structure of unknown metabolites. ethz.ch By comparing the mass spectra of the metabolites with those of synthesized standards or by interpreting the fragmentation patterns, the chemical structures of the transformation products can be determined.

A study on the metabolism of N,N-dimethylaniline-heliamine in rats identified 16 metabolites, including products of demethylation, dehydrogenation, glucuronidation, and sulfation, showcasing the complexity of metabolic pathways. ethz.ch While this study was not in an environmental matrix, the identified transformation processes are relevant to potential environmental degradation pathways.

The following table lists potential metabolites of 2,4-dichloro-N,N-dimethylaniline based on the degradation pathways of related compounds.

| Parent Compound | Potential Metabolite | Probable Formation Pathway | Reference |

| 2,4-dichloro-N,N-dimethylaniline | 2,4-dichloro-N-methylaniline | N-Demethylation | ethz.ch |

| 2,4-dichloro-N,N-dimethylaniline | 2,4-dichloroaniline | N-Demethylation | ethz.ch |

| 2,4-dichloroaniline | 4-chloroaniline | Reductive Dechlorination | |

| 2,4-dichloroaniline | 3,5-dichlorocatechol | Oxidative Deamination | |

| 2,4-dimethylaniline | 3-methylcatechol | Oxidative Deamination | nih.govmdpi.com |

| N,N-dimethylaniline | N-methylaniline | N-Demethylation | |

| N,N-dimethylaniline | Aniline | N-Demethylation | |

| N,N-dimethylaniline | Hydroxylated N,N-dimethylaniline | Ring Hydroxylation |

Applications of 2,4 Dichloro N,n Dimethylaniline in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fine Chemicals

The strategic placement of chloro and dimethylamino groups on the aromatic ring of 2,4-dichloro-N,N-dimethylaniline makes it a highly reactive and versatile intermediate for the synthesis of a variety of fine chemicals. These substituents modulate the electron density of the benzene (B151609) ring, influencing its reactivity towards electrophilic and nucleophilic substitution reactions, and providing handles for further chemical transformations.

Precursor in the Synthesis of Dyes and Pigments

Substituted anilines, including N,N-dimethylaniline and its derivatives, are fundamental precursors in the production of a wide array of dyes and pigments. wikipedia.orgepa.gov The core structure of 2,4-dichloro-N,N-dimethylaniline can be incorporated into azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. unb.canih.gov The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. unb.cacuhk.edu.hknih.gov

While direct examples of 2,4-dichloro-N,N-dimethylaniline in widely commercialized dyes are not extensively documented in readily available literature, its structural motifs are found in precursors for various colorants. For instance, N,N-dimethylaniline itself is a key component in the synthesis of triarylmethane dyes like malachite green and crystal violet. wikipedia.org The chloro substituents on the 2,4-dichloro-N,N-dimethylaniline molecule can be expected to influence the final color and properties of the resulting dye, such as its lightfastness and chemical resistance, by altering the electronic distribution within the chromophore.

The general synthetic route to an azo dye involving an aniline derivative is depicted below:

Step 1: Diazotization Aniline derivative + NaNO₂ + HCl (at 0-5 °C) → Diazonium salt

Step 2: Azo Couplingcuhk.edu.hk| Reactant | Reagent/Conditions | Product |

| Aniline Derivative | Sodium Nitrite, Hydrochloric Acid (0-5°C) | Diazonium Salt |

| Diazonium Salt | Coupling Component (e.g., Phenol, Aniline) | Azo Dye |

| This interactive table outlines the general two-step process for synthesizing azo dyes. |

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., Quinazolines)

2,4-Dichloro-N,N-dimethylaniline plays a crucial role as a reagent in the synthesis of nitrogen-containing heterocyclic compounds, most notably quinazolines. derpharmachemica.comnih.gov Quinazolines are a class of bicyclic aromatic compounds that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry.

In the synthesis of quinazoline (B50416) derivatives, N,N-dimethylaniline is often used as a catalyst or a reagent in conjunction with phosphorus oxychloride (POCl₃) to facilitate the conversion of quinazoline-2,4-diones into 2,4-dichloroquinazolines. derpharmachemica.comgoogle.com This chlorinated intermediate is highly reactive and serves as a key building block for further derivatization. The chlorine atoms at the 2 and 4 positions can be sequentially or simultaneously substituted by various nucleophiles, such as amines, to generate a diverse library of substituted quinazolines. derpharmachemica.comnih.gov

For example, a common synthetic strategy involves refluxing a mixture of a quinazoline-2,4-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline. derpharmachemica.com The resulting 2,4-dichloroquinazoline (B46505) can then be reacted with various anilines or other amino compounds to yield the desired 2,4-disubstituted quinazoline derivatives. derpharmachemica.comnih.gov

| Starting Material | Reagents | Intermediate | Final Product |

| Quinazoline-2,4-dione | POCl₃, N,N-Dimethylaniline | 2,4-Dichloroquinazoline | Substituted Quinazoline |

| This interactive table illustrates the synthetic pathway to substituted quinazolines using N,N-dimethylaniline. |

Building Block for Polyfunctional Compounds and Other Complex Organic Architectures

The reactivity of the chloro and dimethylamino groups, along with the potential for functionalization of the aromatic ring, makes 2,4-dichloro-N,N-dimethylaniline a valuable building block for the construction of more complex organic molecules. wikipedia.org The chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Furthermore, the dimethylamino group can direct electrophilic substitution to specific positions on the aromatic ring. The presence of these functional groups provides multiple points for chemical modification, enabling the synthesis of polyfunctional compounds with tailored properties. While specific, large-scale industrial applications of 2,4-dichloro-N,N-dimethylaniline as a building block for complex architectures are not extensively detailed, its utility in research for creating novel organic structures is evident.

Contributions to Catalysis and Reaction Facilitation

Beyond its role as a synthetic intermediate, N,N-dimethylaniline and its derivatives can also act as catalysts or reaction facilitators in various organic transformations.

N,N-dimethylaniline has been shown to be an effective catalyst in reductive lithiation reactions. nih.gov Specifically, a catalytic amount of N,N-dimethylaniline in the presence of lithium ribbon can facilitate the reductive lithiation of phenyl thioethers and alkyl chlorides to produce organolithium compounds. nih.gov This method is advantageous due to the low cost of N,N-dimethylaniline and the fact that the lithium ribbon does not require prior removal of its oxide coating. nih.gov

Furthermore, N,N-dimethylaniline can act as a base and a promoter in various reactions. For instance, it is used as an acid-absorbing base in certain chemical processes. wikipedia.org In the context of Friedel-Crafts reactions, which are typically incompatible with amines due to the Lewis acidic nature of the catalysts, recent research has shown that a cyclic diaminocarbene-gold(I) complex can catalyze the Friedel-Crafts alkylation between N,N-dimethylaniline and alkenes. nih.gov This highlights the evolving understanding and application of aniline derivatives in catalysis.

Exploration in Functional Materials Development

The unique electronic properties of 2,4-dichloro-N,N-dimethylaniline make it an interesting candidate for exploration in the development of functional materials, particularly those with specific optical or electronic characteristics.

Design of Photoactive Compounds

The N,N-dimethylaniline moiety is a well-known electron-donating group. wikipedia.org When incorporated into a larger molecular structure, it can influence the molecule's photophysical properties, such as its absorption and emission of light. This makes it a valuable component in the design of photoactive compounds.

While specific research focusing solely on the photoactive properties of 2,4-dichloro-N,N-dimethylaniline is limited, the broader class of N,N-dimethylaniline derivatives is utilized in the development of photosensitizers and other light-interactive materials. The chloro-substituents in 2,4-dichloro-N,N-dimethylaniline would be expected to modulate the electronic energy levels of the molecule, potentially tuning its absorption and emission wavelengths and influencing its performance in photo-driven processes. For example, in photoredox catalysis, organic dyes are used to absorb visible light and initiate electron transfer reactions. acs.org The structural and electronic properties of 2,4-dichloro-N,N-dimethylaniline suggest its potential as a building block for such photoactive molecules.

Supramolecular Chemistry and Engineered Non-Covalent Interactions

The strategic arrangement of substituents on the 2,4-dichloro-N,N-dimethylaniline molecule makes it a compelling candidate for applications in supramolecular chemistry and crystal engineering. The interplay of the electron-withdrawing chloro groups and the electron-donating N,N-dimethylamino group on the aromatic ring governs its ability to participate in a variety of directional and influential non-covalent interactions. These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. The primary non-covalent forces at play include halogen bonds, π-π stacking, and C-H···π interactions, which collectively dictate the packing of molecules in the solid state and the formation of complex supramolecular architectures.

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. youtube.comyoutube.com The forces responsible for the spatial organization of these systems are predominantly non-covalent. nih.govyoutube.com Understanding these interactions is crucial for designing new materials with specific, tailored properties.

Halogen Bonding:

A key feature of the 2,4-dichloro-N,N-dimethylaniline structure is the presence of two chlorine atoms on the phenyl ring. These halogen atoms can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govwikipedia.org The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the construction of robust supramolecular assemblies. wikipedia.org

In derivatives of dichlorobenzene, several types of halogen-centric interactions have been observed. Research on dihalogenated phenols, for instance, has characterized distinct types of Cl···Cl interactions. researchgate.net These interactions are categorized based on the C-Cl···Cl angles.

| Interaction Type | C-Cl···Cl Angle (θ₁) | C-Cl···Cl Angle (θ₂) | Description |

| Type I | ≈ θ₂ | ≈ 150-180° | Involves symmetry-equivalent chlorine atoms, often described as a result of close-packing rather than a strong directional interaction. |

| Type II | ≈ 90° | ≈ 180° | Considered a true halogen bond, where the electrophilic σ-hole of one chlorine atom interacts with the nucleophilic equatorial belt of another. |

Data synthesized from studies on dihalogenated phenols. researchgate.net

π-π Stacking and C-H···π Interactions:

The electron-rich aromatic ring of the N,N-dimethylaniline moiety is predisposed to engage in π-π stacking interactions. These interactions are crucial in the stabilization of many chemical and biological structures. researchgate.netmdpi.com The substitution pattern on the aromatic ring significantly influences the nature and strength of these interactions. The electron-donating N,N-dimethylamino group increases the electron density of the phenyl ring, enhancing its potential as a π-donor in stacking arrangements.

Theoretical studies on aniline dimers provide insight into the energetics of these interactions. The stability of stacked conformations is highly dependent on the relative orientation and displacement of the aromatic rings.

| Conformation | Dihedral Angle | Interaction Energy (kcal/mol) |

| Eclipsed | 0° | -16.0672 |

| Staggered | 120° | -14.8118 |

Quantum mechanical calculations for aniline dimers in the gas phase. More negative values indicate stronger stabilizing interactions. researchgate.net

These findings suggest that derivatives like 2,4-dichloro-N,N-dimethylaniline can form stable, parallel-displaced or T-shaped π-π stacking configurations. In addition to π-π stacking, the aromatic ring can act as a receptor for C-H···π interactions, where a C-H bond from an adjacent molecule is directed towards the face of the π-system. These interactions, though weaker than classical hydrogen bonds, play a significant role in the precise arrangement of molecules within a crystal lattice. nih.gov The interplay between halogen bonding and π-interactions creates a complex energy landscape that can be exploited to engineer novel materials with desired structural and functional properties.

Future Research Directions and Perspectives

Development of Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern chemical synthesis. mdpi.com Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for producing 2,4-dichloro-N,N-dimethylaniline. Traditional methods often rely on harsh reagents and produce significant waste streams. mdpi.com

Key areas for future investigation include:

Catalytic C-H Amination: Direct amination of 2,4-dichlorotoluene (B165549) would represent a highly atom-economical route, eliminating the need for pre-functionalized starting materials. Research into novel transition-metal or even metal-free catalytic systems will be crucial.

Flow Chemistry Approaches: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing a continuous process for the synthesis of 2,4-dichloro-N,N-dimethylaniline could lead to reduced reaction times, lower energy consumption, and minimized waste generation.

Bio-inspired Synthesis: Exploring enzymatic or whole-cell biocatalytic methods for the N,N-dimethylation of 2,4-dichloroaniline (B164938) presents an exciting avenue for sustainable synthesis. This approach could offer high selectivity under mild reaction conditions.

Alternative Methylating Agents: Moving away from traditional, often toxic, methylating agents towards greener alternatives like dimethyl carbonate or even carbon dioxide and hydrogen is a critical research goal. chemicalbook.com

Unraveling Novel Reactivity and Transformation Pathways